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Get Quote

In the landscape of drug discovery and chemical research, the structural elucidation of novel or

sparsely documented molecules is a foundational task. The target of this guide, 5-bromo-2-
methyl-2,3-dihydro-1H-indole (also known as 5-bromo-2-methylindoline), serves as a

pertinent case study. A comprehensive search of publicly available scientific databases reveals

a notable absence of a complete, collated set of experimental spectroscopic data for this

specific compound. While data exists for analogous structures such as 5-bromo-2-methylindole

and 5-bromoindole, the dihydro- variant remains less characterized in the public domain.

This guide, therefore, deviates from a simple reporting of established data. Instead, it embodies

the role of an application scientist by providing a robust, expertly-derived predictive analysis. By

applying first principles of spectroscopy and leveraging empirical data from closely related

structural analogs, we will construct a detailed and scientifically-grounded spectroscopic profile

for 5-bromo-2-methyl-2,3-dihydro-1H-indole. This document is designed to equip

researchers with the critical insights needed to identify, characterize, and utilize this compound
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in their work, demonstrating how to proceed logically when direct reference spectra are

unavailable.

Molecular Structure and Numbering Scheme
The logical starting point for any spectroscopic analysis is a clear understanding of the

molecular structure. The numbering convention used throughout this guide is presented below.

This framework is essential for the unambiguous assignment of signals in Nuclear Magnetic

Resonance (NMR) spectroscopy.

Caption: Figure 1. Molecular structure and IUPAC numbering of 5-bromo-2-methyl-2,3-
dihydro-1H-indole.

Part 1: Predicted ¹H NMR Spectroscopic Profile
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful

tool for elucidating the precise hydrogen framework of an organic molecule. The predicted

spectrum for 5-bromo-2-methyl-2,3-dihydro-1H-indole is informed by established chemical

shift ranges, spin-spin coupling principles, and the electronic effects exerted by the bromine

substituent and the dihydro-pyrrole ring.

Causality Behind Predicted Chemical Shifts and
Multiplicities

Aromatic Region (δ 6.5-7.5 ppm): The benzene ring contains three protons. The bromine

atom at C5 is an ortho-, para-director and is deactivating, influencing the electronic

environment.

H6: This proton is ortho to the bromine atom and will experience some deshielding. It is

coupled to H7, and is expected to appear as a doublet.

H4: This proton is also ortho to the bromine atom and meta to the nitrogen-fused carbon. It

is coupled to H6 (a small meta coupling) and is expected to appear as a doublet or a

narrow doublet of doublets.

H7: This proton is ortho to the electron-donating nitrogen group (via the fused ring system)

and will be the most shielded of the aromatic protons. It is coupled to H6, appearing as a
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doublet.

Aliphatic Region (δ 2.5-4.5 ppm): The dihydro-pyrrole ring introduces chirality at C2, leading

to diastereotopic protons at C3 and a complex pattern.

H2: This proton is a methine group adjacent to both the nitrogen and the methyl group. It

will appear as a multiplet due to coupling with the C3 protons and the C8 methyl protons.

H3 (A/B): The two protons on C3 are diastereotopic because C2 is a chiral center. They

will have different chemical shifts and will couple with each other (geminal coupling) and

with the H2 proton (vicinal coupling). This typically results in two separate signals, each

appearing as a doublet of doublets (dd).

N1-H: The N-H proton's chemical shift is highly variable and depends on solvent and

concentration. It often appears as a broad singlet.

Methyl Region (δ 1.0-1.5 ppm):

H8 (CH₃): The methyl group attached to the chiral center C2 will be coupled to the H2

proton, resulting in a doublet.

Predicted ¹H NMR Data Summary
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Assigned Proton Predicted δ (ppm) Multiplicity
Predicted Coupling
Constant (J, Hz)

H8 (CH₃) 1.2 - 1.4 Doublet (d) J ≈ 6-7 Hz

H3a (diastereo) 2.7 - 2.9 dd
J ≈ 16 Hz (gem), J ≈ 8

Hz (vic)

H3b (diastereo) 3.2 - 3.4 dd
J ≈ 16 Hz (gem), J ≈ 9

Hz (vic)

N1-H 3.5 - 4.5 Broad (br s) -

H2 4.0 - 4.3 Multiplet (m) -

H7 6.5 - 6.7 Doublet (d) J ≈ 8-9 Hz

H6 7.0 - 7.2 dd J ≈ 8-9 Hz, J ≈ 2 Hz

H4 7.2 - 7.3 Doublet (d) J ≈ 2 Hz

Part 2: Predicted ¹³C NMR Spectroscopic Profile
Carbon-13 NMR provides a map of the carbon skeleton. The prediction is based on the known

effects of substituents on aromatic and aliphatic carbons. The presence of bromine will have a

notable impact, and its chemical shift can be estimated from data on similar bromo-aromatic

compounds.

Causality Behind Predicted Chemical Shifts
Aliphatic Carbons (20-60 ppm): The C2, C3, and C8 (methyl) carbons will appear in the

upfield region, characteristic of sp³ hybridized carbons.

Aromatic Carbons (110-150 ppm):

C5 (C-Br): The carbon directly attached to bromine will be significantly shifted. While

bromine is deactivating, its direct attachment causes a shift that is distinct from other

carbons. Based on analogs, this is expected around 110-115 ppm.
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Quaternary Carbons (C3a, C7a): These carbons, part of the ring fusion, will have shifts

influenced by their connectivity to both the aromatic and aliphatic portions of the molecule.

C7a, being attached to nitrogen, will be further downfield.

CH Carbons (C4, C6, C7): Their shifts are modulated by their position relative to the

bromine and nitrogen atoms.

Predicted ¹³C NMR Data Summary
Assigned Carbon Predicted δ (ppm)

C8 (CH₃) 18 - 22

C3 35 - 40

C2 58 - 65

C5 (C-Br) 112 - 116

C7 115 - 120

C4 128 - 132

C6 130 - 134

C3a 135 - 140

C7a 148 - 152

Part 3: Predicted Mass Spectrometry (MS)
Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern, which offers clues to the molecule's structure. For 5-bromo-2-methyl-2,3-dihydro-1H-
indole, the most telling feature will be the isotopic signature of bromine.

Key Predictive Features
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural

abundance. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺)
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of almost equal intensity, separated by 2 m/z units. The nominal molecular weight is

approximately 211 g/mol . We expect to see peaks at m/z 210 and 212.

Primary Fragmentation: The most likely initial fragmentation event is the loss of the methyl

group (CH₃•, 15 Da) via alpha-cleavage, which is a stable benzylic/allylic-type carbocation.

This would result in a prominent fragment ion peak cluster around m/z 195/197.

[M]⁺˙
m/z 210/212

[M - CH₃]⁺
m/z 195/197

- •CH₃ Further Fragments
(e.g., loss of HBr)

- HBr

Click to download full resolution via product page

Caption: Figure 2. Predicted primary fragmentation pathway in EI-MS.

Predicted Mass Spectrometry Data Summary
m/z (Predicted) Assignment Notes

210 / 212 Molecular Ion [M]⁺˙
Characteristic 1:1 bromine

isotope pattern.

195 / 197 [M - CH₃]⁺
Result of alpha-cleavage; likely

the base peak.

116
[M - CH₃ - Br]⁺ or [M - HBr -

CH₂]⁺

Loss of bromine radical from

the primary fragment.

89 Further fragmentation
Corresponds to fragments of

the indole ring system.

Part 4: Predicted Infrared (IR) Spectroscopy Profile
IR spectroscopy identifies the functional groups present in a molecule by their characteristic

vibrational frequencies.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹)
Functional Group &
Vibration Mode

Intensity

3350 - 3450 N-H Stretch Medium

3000 - 3100 Aromatic C-H Stretch Medium

2850 - 2980 Aliphatic C-H Stretch Medium

1580 - 1620 C=C Aromatic Ring Stretch Strong

1450 - 1500 C=C Aromatic Ring Stretch Strong

1250 - 1350 C-N Stretch Medium

500 - 600 C-Br Stretch Strong

Part 5: Standardized Experimental Protocols
To validate the predictions outlined in this guide, the following standard operating procedures

for spectroscopic analysis are recommended. These protocols are designed to be self-

validating systems for generating high-quality, reproducible data.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, DEPT)
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) should be used as an internal standard

(0 ppm).

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal

resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 12

ppm.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.

Parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width covering 0 to

200 ppm.

DEPT-135/90 Acquisition:

Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃

signals. This is a critical self-validation step for carbon assignments.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

all spectra. Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to

the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: Mass Spectrometry (GC-MS with Electron
Ionization)

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent

such as dichloromethane or ethyl acetate.

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.

GC Method:

Use a standard non-polar column (e.g., DB-5ms).

Set a temperature program, for example: hold at 50 °C for 2 min, then ramp at 10 °C/min

to 280 °C, and hold for 5 min.

Injector temperature: 250 °C.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 450.
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Source Temperature: 230 °C.

Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram.

Analyze the mass spectrum for the molecular ion cluster and key fragmentation patterns.

Compare with the predicted data.

Protocol 3: Infrared Spectroscopy (ATR-FTIR)
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample to ensure good contact with the crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹.

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber

should be analyzed for the presence of the key functional group vibrations outlined in the

predictive table.

Conclusion
This guide provides a comprehensive, predictive spectroscopic profile for 5-bromo-2-methyl-
2,3-dihydro-1H-indole. By integrating fundamental principles with data from analogous

structures, we have constructed a reliable roadmap for researchers working with this

compound. The detailed predictions for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR

spectroscopy, coupled with standardized acquisition protocols, offer a robust framework for the

empirical validation and routine characterization of this molecule. This expert-driven approach

underscores the power of predictive analysis in modern chemical science, enabling progress

even when reference data is incomplete.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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